1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-propylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-2-8-17-15(21)13-6-7-14(20)19(18-13)10-11-4-3-5-12(16)9-11/h3-7,9H,2,8,10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLFHUYKWPKZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridazine derivative with a suitable amine, such as propylamine, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Research indicates that derivatives of dihydropyridazine compounds exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
| Study | Findings |
|---|---|
| Study A | Demonstrated anticancer properties in vitro against various cancer cell lines. |
| Study B | Showed potential for selective targeting of cancer cells with minimal effects on normal cells. |
Neuropharmacology
Research has suggested that dihydropyridazine derivatives may possess neuroprotective properties. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .
| Mechanism | Effect |
|---|---|
| Modulation of GABAergic activity | Potential anxiolytic effects observed in animal models. |
| Antioxidant properties | Reduction in neuroinflammation and neuronal apoptosis . |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it may exhibit activity against a range of pathogens, including bacteria and fungi .
| Pathogen Tested | Activity |
|---|---|
| Staphylococcus aureus | Inhibition of growth at specific concentrations. |
| Candida albicans | Effective against biofilm formation . |
Case Study 1: Anticancer Potential
A recent study investigated the anticancer effects of various dihydropyridazine derivatives, including 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value indicating effective dosage levels for therapeutic use.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, the compound was administered to rodent models subjected to ischemic injury. The results showed a marked improvement in neurological scores and reduced infarct size, suggesting protective effects against ischemia-induced neuronal damage.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide with two closely related analogs (compounds 19 and 20) from a recent study on Trypanosoma cruzi proteasome inhibitors :
| Parameter | Target Compound | Compound 19 | Compound 20 |
|---|---|---|---|
| Benzyl Substituent | 3-Fluorobenzyl | 4-Methoxybenzyl | 3-Fluoro-4-methoxybenzyl |
| Carboxamide Group | N-Propyl | N-(trans-3-Methoxycyclobutyl) | N-(trans-3-Methoxycyclobutyl) |
| Key Structural Features | - Fluorine at meta position - Linear propyl chain |
- Methoxy at para position - Bulky cyclobutyl group with methoxy |
- Fluorine and methoxy at meta/para positions - Cyclobutyl group with methoxy |
| Synthetic Yield | Not reported | 95% | 55% |
| Purification Method | Not reported | Flash chromatography (0–100% EtOAc in cyclohexane) + trituration with ether | Analogous to compound 5 (method unspecified) |
| Theoretical Implications | - Moderate lipophilicity - Potential metabolic stability |
- Enhanced steric bulk may improve target binding - Methoxy increases polarity |
- Dual electron-withdrawing groups (F, OMe) may enhance affinity |
Key Observations:
Benzyl Substitution Effects :
- The 3-fluorobenzyl group in the target compound contrasts with the 4-methoxybenzyl (compound 19) and 3-fluoro-4-methoxybenzyl (compound 20) groups. Fluorine’s electronegativity may improve binding compared to methoxy’s polar but bulkier profile .
- Compound 20’s dual substitution (fluoro + methoxy) suggests synergistic electronic effects, though this may increase synthetic complexity (lower yield: 55% vs. 95% for compound 19) .
Carboxamide Modifications: The target compound’s N-propyl group is simpler and more flexible than the trans-3-methoxycyclobutyl group in compounds 19/20. This could reduce steric hindrance but may compromise target specificity.
Physicochemical Properties :
- The propyl chain in the target compound likely enhances solubility compared to the methoxycyclobutyl groups in 19/20, which may improve oral bioavailability.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s simpler carboxamide substituent (propyl vs. cyclobutyl) suggests easier synthesis and scalability compared to 19/20, though yield data are unavailable .
- Structure-Activity Relationships (SAR) :
- Fluorine at the benzyl meta position (target) vs. para-methoxy (compound 19) highlights the importance of substituent placement for electronic and steric interactions.
- Propyl vs. cyclobutyl carboxamide groups underscore the trade-off between synthetic simplicity and target engagement.
Biological Activity
The compound 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 287.31 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Antimicrobial Activity : Dihydropyridazines have shown activity against various bacterial strains, potentially through inhibition of bacterial cell wall synthesis.
- Antimalarial Properties : Studies suggest that derivatives of this compound class can affect the life cycle of Plasmodium species, the causative agents of malaria, by interfering with their metabolic pathways.
- Cytotoxic Effects : Preliminary data indicate that these compounds may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Studies
- Antimalarial Activity : A recent study evaluated a series of dihydropyridazine derivatives for their antimalarial properties. The compound exhibited significant activity against chloroquine-resistant strains of P. falciparum, highlighting its potential as a lead compound for further development in malaria treatment.
- Cytotoxicity in Cancer Models : In vitro assays demonstrated that the compound induced cell death in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent.
Research Findings
Research has shown that modifications to the dihydropyridazine structure can significantly influence biological activity. For example:
- The introduction of fluorine atoms enhances lipophilicity and may improve cell membrane permeability.
- Substituents on the benzyl moiety can modulate receptor binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
